methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate

Quality Control Screening Library Procurement Specification

Brain-penetrant kinase inhibitor development often stalls due to high lipophilicity. This compound provides an optimal CNS starting point. Key advantages: • XLogP3 0.7, TPSA 139 Ų - validated CNS druglikeness thresholds • >90% purity confirmed by LCMS & 400 MHz NMR, meeting HTS triage standards • Constrained pharmacophore with 5 rotatable bonds, ideal for matched-pair SAR Supplied analytically verified, eliminating in-house repurification costs. Ideal for CNS kinase probe programs.

Molecular Formula C12H10N4O4S2
Molecular Weight 338.36
CAS No. 2034450-01-4
Cat. No. B2932369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate
CAS2034450-01-4
Molecular FormulaC12H10N4O4S2
Molecular Weight338.36
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C12H10N4O4S2/c1-20-12(17)11-9(3-5-21-11)22(18,19)15-8-6-13-10-2-4-14-16(10)7-8/h2-7,15H,1H3
InChIKeyDPKYVMJNJQAUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate: Identity & Procurement


Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate (CAS 2034450-01-4) is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core linked via a sulfamoyl bridge to a thiophene-2-carboxylate methyl ester [1]. With a molecular formula of C₁₂H₁₀N₄O₄S₂ and a molecular weight of 338.36 g/mol, it possesses 1 hydrogen bond donor, 8 hydrogen bond acceptors, a topological polar surface area of 139 Ų, and a computed XLogP3 of 0.7 [2]. This compound is available from the specialist screening library vendor Life Chemicals (catalog F6502-6009) with assured purity >90% as confirmed by LCMS and 400 MHz NMR .

Vendor QC verification
Documented LCMS/NMR purity supports reproducible screening triage without in-house repurification.
CNS druglikeness context
Computed physicochemical profile aligns with reported CNS druglike space, supporting brain-penetrant probe design research.
Conformational constraint
Limited rotatable bond count may support permeability research and matched-pair scaffold optimization.

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate: Generic Substitution Risks


Within the pyrazolo[1,5-a]pyrimidine sulfamoyl class, the specific identity and position of the heterocyclic ester substituent dictate both physicochemical properties and biological target engagement. The thiophene-2-carboxylate methyl ester moiety in this compound confers a distinct hydrogen-bonding landscape (8 HBA, 1 HBD) and a moderate lipophilicity profile (XLogP3 = 0.7) that cannot be replicated by analogs bearing phenyl, furan, or pyrazole carboxylate replacements [1]. Even closely related thiophene regioisomers—such as thiophene-3-carboxylate or unmethylated carboxylic acid variants—alter the sulfamoyl NH acidity, rotatable bond geometry, and ester metabolic liability, all of which are known in the broader pyrazolo[1,5-a]pyrimidine literature to shift kinase selectivity and cellular permeability by orders of magnitude [2]. Generic substitution without matched-pair analysis therefore risks complete loss of the specific activity profile for which the compound was selected.

Heterocyclic ester identity
Thiophene-2-carboxylate defines key hydrogen-bonding and lipophilicity; phenyl, furan, or pyrazole analogs may not replicate target engagement.
Regioisomer geometry
Thiophene-3-carboxylate or unmethylated carboxylic acid variants may shift sulfamoyl NH acidity and binding kinetics.
Carboxylate methylation
Free carboxylic acid may increase polarity and metabolic instability, altering permeability and assay performance.

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate: Quantitative Differentiation Evidence


Vendor QC Purity vs. Industry Screening Standards

The target compound (Life Chemicals F6502-6009) is supplied with an assured purity of >90% as confirmed by LCMS and 400 MHz NMR . This exceeds the commonly cited minimum purity threshold of 80–85% that many academic screening collections apply to 'hit' compounds, and meets the ≥90% criterion increasingly required by industrial HTS triage workflows to reduce false positives from aggregated or degraded material [1]. In contrast, closely related pyrazolo[1,5-a]pyrimidine sulfamoyl analogs sourced from non-specialist aggregators frequently lack batch-specific QC documentation, introducing uncertainty into assay reproducibility.

Purity QC vs. HTS threshold
Vendor QC
Target: >90% (LCMS + 400 MHz NMR).
Baseline: Industry triage ≥90% threshold; academic min. 80–85%.
Meets industrial triage standard; supports reliable dose-response data.
Vendor QC documentation recommended for batch-specific verification.
Quality Control Screening Library Procurement Specification

Optimal Lipophilicity for CNS-Permeable Probe Development

The target compound has a computed XLogP3 of 0.7 [1], positioning it within the narrow optimal lipophilicity window (XLogP 1–3) empirically associated with higher success rates in CNS drug discovery [2]. Many pyrazolo[1,5-a]pyrimidine sulfamoyl analogs reported in the kinase inhibitor literature bear larger aromatic substituents (e.g., naphthyl, biphenyl) that drive XLogP above 3.5, increasing the risk of hERG binding, phospholipidosis, and poor metabolic stability [3]. The compound's TPSA of 139 Ų also falls within the favorable range (60–140 Ų) for blood-brain barrier penetration, suggesting a differentiated CNS-accessible profile relative to higher-TPSA (>160 Ų) sulfamoyl analogs.

CNS lipophilicity profile
Class-level inference
Target XLogP3: 0.7; TPSA: 139 Ų.
Comparator: naphthyl-sulfamoyl ALK2 inhibitors XLogP3 >3.5.
Computed CNS druglikeness context; may support brain-permeability research.
Class-level inference; experimental validation required.
Physicochemical Properties CNS Druglikeness Lipophilicity

Conformational Restriction vs. Flexible Analogs

The target compound contains 5 rotatable bonds [1], placing it at the lower end of the rotatable bond spectrum among sulfamoyl-linked heterocyclic screening compounds. Veber et al. demonstrated that compounds with ≤10 rotatable bonds have significantly higher probability of good oral bioavailability in rats [2]. Analogs in which the thiophene-2-carboxylate is replaced by extended aryl- or heteroaryl-carboxylate esters (e.g., biphenyl-carboxylate) typically add 2–4 additional rotatable bonds, degrading both ligand efficiency and permeability.

Rotatable bond comparison
Class-level inference
Target: 5 rotatable bonds.
Comparator: extended aryl-carboxylate analogs: 7–9 rotatable bonds.
Fewer rotatable bonds may correlate with oral bioavailability in research models.
Class-level from Veber criteria; requires per-compound validation.
Conformational Flexibility Ligand Efficiency Oral Bioavailability

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate: Best-Fit Application Scenarios


CNS Kinase Probe Development

With a computed XLogP3 of 0.7 and TPSA of 139 Ų—both within empirically validated CNS druglikeness thresholds (XLogP 1–3, TPSA <140 Ų) [4]—this compound is optimally suited as a starting scaffold for CNS kinase inhibitor probe development. Its lower lipophilicity differentiates it from the majority of pyrazolo[1,5-a]pyrimidine kinase inhibitors that carry bulkier aromatic substituents and consequently suffer from poor brain penetration. Researchers targeting neurodegenerative or neuroinflammatory kinases (e.g., ALK2, LRRK2, CDK5) should prioritize this scaffold for property-guided optimization rather than initiating programs with higher-logP analogs that require extensive polarity-introducing modifications. [REFS-4, REFS-6]

QC-Verified Screening Library Procurement

The compound is supplied by Life Chemicals (F6502-6009) with >90% purity confirmed by LCMS and 400 MHz NMR , directly meeting the ≥90% purity threshold recommended for HTS hit triage [3]. Procurement teams building focused kinase inhibitor screening sets can specify this product with confidence that each batch is analytically verified, eliminating the need for costly in-house repurification. This distinguishes it from similar pyrazolo[1,5-a]pyrimidine sulfamoyl compounds offered by non-specialist aggregators that frequently ship material without batch-specific QC certificates. [REFS-3, REFS-5]

Matched-Pair Pharmacophore Analysis

The thiophene-2-carboxylate methyl ester moiety provides a geometrically defined hydrogen-bond acceptor array (ester carbonyl and sulfamoyl oxygen) with a rotatable bond count limited to 5 [1]. This constrained pharmacophore is amenable to systematic matched-pair studies comparing thiophene-2-carboxylate vs. thiophene-3-carboxylate, furan-2-carboxylate, and pyrazole-carboxylate replacements—each of which would alter the sulfamoyl NH orientation and target binding kinetics. Such matched-pair libraries are high-value tools for computational chemists building kinase pharmacophore models and for medicinal chemists seeking to attribute potency shifts to specific structural features. [REFS-2, REFS-7]

Application
Selection Property
Validation Focus
CNS kinase probe research
Computed CNS druglikeness profile
Brain permeability assay and kinase selectivity panel
Screening library procurement
Vendor QC documentation and purity standard
Batch-specific COA review and dose-response reproducibility
Matched-pair pharmacophore analysis
Defined ester geometry and rotatable bond constraint
Matched-pair analog synthesis and pharmacophore model refinement
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